Cas no 2247103-33-7 (6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride)

6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-6493471
- 2247103-33-7
- 6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride
- 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride
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- Inchi: 1S/C9H9ClO6S/c1-13-4-14-8-2-6-7(16-5-15-6)3-9(8)17(10,11)12/h2-3H,4-5H2,1H3
- InChI Key: VTPFWEPJIBTWKL-UHFFFAOYSA-N
- SMILES: ClS(C1=CC2=C(C=C1OCOC)OCO2)(=O)=O
Computed Properties
- Exact Mass: 279.9808369g/mol
- Monoisotopic Mass: 279.9808369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 79.4Ų
6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493471-1.0g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 1g |
$1686.0 | 2023-05-31 | ||
Enamine | EN300-6493471-0.1g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 0.1g |
$1484.0 | 2023-05-31 | ||
Enamine | EN300-6493471-0.25g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 0.25g |
$1551.0 | 2023-05-31 | ||
Enamine | EN300-6493471-10.0g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 10g |
$7250.0 | 2023-05-31 | ||
Enamine | EN300-6493471-2.5g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 2.5g |
$3304.0 | 2023-05-31 | ||
Enamine | EN300-6493471-5.0g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 5g |
$4890.0 | 2023-05-31 | ||
Enamine | EN300-6493471-0.05g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 0.05g |
$1417.0 | 2023-05-31 | ||
Enamine | EN300-6493471-0.5g |
6-(methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride |
2247103-33-7 | 0.5g |
$1619.0 | 2023-05-31 |
6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride
Introduction to 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride (CAS No. 2247103-33-7) and Its Applications in Modern Chemical Biology
6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride, identified by the CAS number 2247103-33-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the dioxaindane family, a class of heterocyclic molecules characterized by their oxygen-containing rings, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and material science. The presence of a sulfonyl chloride functional group in its molecular structure enhances its utility as an intermediate in synthetic chemistry, particularly in the preparation of sulfonamides and other bioactive molecules.
The sulfonyl chloride moiety is a critical feature of this compound, as it facilitates nucleophilic substitution reactions, making it a valuable tool for constructing complex organic molecules. This reactivity has been leveraged in the development of novel therapeutic agents, where sulfonamide derivatives play a pivotal role in targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in the design of drugs with improved efficacy and reduced side effects.
In the realm of drug discovery, 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride has been explored as a precursor for synthesizing inhibitors of enzymes involved in metabolic disorders and inflammatory diseases. The dioxaindane ring system contributes to the compound's stability and bioavailability, while the sulfonyl chloride group allows for selective modifications that can fine-tune pharmacological properties. For instance, studies have demonstrated its utility in generating sulfonamides that exhibit inhibitory activity against carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and altitude sickness.
Recent research has also delved into the applications of this compound in materials science, particularly in the development of advanced polymers and coatings. The dioxaindane core provides structural rigidity, while the sulfonyl chloride functionality enables cross-linking reactions that enhance material durability. Such properties make it a promising candidate for high-performance materials used in electronics, aerospace, and automotive industries.
The synthesis of 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic versatility. The methoxymethoxy substituents on the dioxaindane ring contribute to its solubility and reactivity under mild conditions, facilitating efficient synthetic routes. Researchers have optimized protocols for its preparation using readily available starting materials, ensuring scalability for industrial applications.
One of the most compelling aspects of this compound is its role in enabling innovative chemical biology approaches. For example, it has been utilized in the development of probes for studying protein-protein interactions and enzyme mechanisms. The ability to introduce sulfonamide groups at specific positions within biological targets allows researchers to design molecules with high selectivity and affinity. This has implications for developing targeted therapies that minimize off-target effects.
The growing interest in 6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride is also driven by its potential as a building block for drug-like molecules with enhanced pharmacokinetic profiles. The dioxaindane scaffold is known to improve oral bioavailability and metabolic stability, making it an attractive choice for medicinal chemists seeking to develop next-generation therapeutics. Furthermore, computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for derivatives of this compound, further supporting its therapeutic potential.
In conclusion,6-(Methoxymethoxy)-1,3-dioxaindane-5-sulfonyl chloride (CAS No. 2247103-33-7) represents a significant advancement in synthetic chemistry and chemical biology. Its unique structural features and reactivity make it a valuable intermediate for developing pharmaceuticals、materials,and biochemical probes. As research continues to uncover new applications for this compound,its importance is expected to grow,driving innovation across multiple scientific disciplines.
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